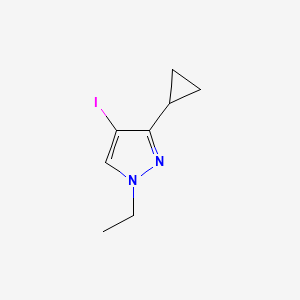

![molecular formula C19H25N3O3 B2903706 N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide CAS No. 2097895-64-0](/img/structure/B2903706.png)

N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been widely studied due to their broad range of chemical and biological properties . For instance, Hadizadeh et al. synthesized a similar compound and evaluated its antihypertensive potential in rats .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .科学研究应用

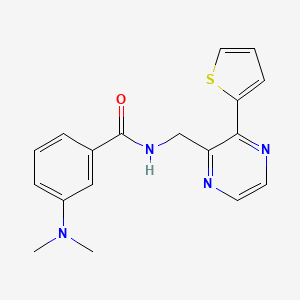

Pharmacology: Antimicrobial Agents

Imidazole derivatives are known for their broad-spectrum antimicrobial properties. They have been used to develop compounds with antibacterial, antifungal, and antiprotozoal activities . The structure of this compound suggests potential use in creating new antimicrobial agents that could be effective against drug-resistant strains of bacteria and other pathogens.

Medicinal Chemistry: Drug Synthesis

The imidazole ring is a core structure in many therapeutic drugs, including antihistamines, antivirals, and antiulcer medications . This compound could serve as a precursor in the synthesis of new drugs with improved efficacy and reduced side effects.

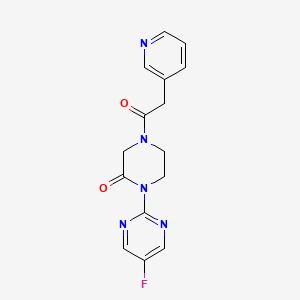

Biochemistry: Enzyme Inhibition

Imidazole derivatives can act as inhibitors for various enzymes. For instance, they can bind to the active sites of enzymes like carbonic anhydrases, potentially regulating their activity in pathological states . This compound could be explored for its enzyme modulation capabilities.

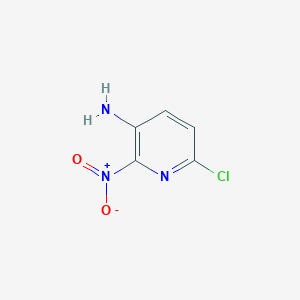

Chemical Synthesis: Building Blocks

In chemical synthesis, imidazole derivatives are valuable building blocks for constructing complex molecules . They can be used in regiocontrolled synthesis processes to create diverse molecular architectures with specific functional groups.

Industrial Processes: Catalysts

Imidazole compounds can function as catalysts in industrial chemical reactions due to their ability to facilitate bond formation . This compound may find applications in speeding up industrial processes while maintaining selectivity and yield.

Environmental Science: Pollutant Degradation

Some imidazole derivatives have shown potential in degrading environmental pollutants. They could be used to break down harmful chemicals into less toxic substances, aiding in environmental cleanup efforts .

Pharmacology: Protein Degraders

Targeted protein degradation is a novel therapeutic approach where specific disease-causing proteins are marked for destruction by the cell’s own machinery. Imidazole derivatives can be designed to induce the degradation of such proteins .

Biochemistry: Molecular Probes

Due to their ability to interact with various biological molecules, imidazole derivatives can be used as probes to study biological processes and identify potential drug targets .

作用机制

Target of Action

The primary target of this compound is human Carbonic Anhydrase II (hCAII) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, hCAII, through a mechanism similar to that of previously reported CRBN-recruiting heterobifunctional degraders . These degraders function by recruiting E3 ubiquitin ligases to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Pharmacokinetics

It’s worth noting that imidazole-containing compounds, such as this one, are known to help overcome the solubility problems of poorly soluble drug entities , which could potentially enhance its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and its interactions with its target. For instance, the presence of N, N -dimethylformamide solvent molecules can occupy void space in the structure .

未来方向

The future directions for “N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide” and similar compounds could involve further exploration of their therapeutic potential. Given the broad range of biological activities exhibited by imidazole derivatives, these compounds could be further developed and optimized for various therapeutic applications .

属性

IUPAC Name |

N-[2-(2-imidazol-1-ylethoxy)ethyl]-4-phenyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c23-18(21-9-14-25-15-11-22-10-8-20-16-22)19(6-12-24-13-7-19)17-4-2-1-3-5-17/h1-5,8,10,16H,6-7,9,11-15H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWHZRHSKGEDNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)NCCOCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2903625.png)

![(Z)-2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2903631.png)

![4-(4-Morpholin-4-ylbenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2903632.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2903634.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2903635.png)

methanone](/img/structure/B2903637.png)

![4-[6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2903639.png)

![2-(((6-(Furan-2-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2903640.png)

![(E)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2903642.png)

![8-benzyl-2-(hydroxymethyl)hexahydro-2H-isoxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B2903645.png)